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Compound of Interest

Compound Name: AZD 4017

Cat. No.: B1684383

AZD4017: A Comparative Analysis of its
Selectivity for 113-HSD1

This guide provides a detailed comparison of AZD4017's inhibitory activity on 11[3-
hydroxysteroid dehydrogenase type 1 (11p3-HSD1) versus type 2 (113-HSD2), supported by
experimental data and methodologies. It is intended for researchers, scientists, and
professionals in the field of drug development.

Introduction to 11-HSD Isozymes and AZD4017

The 11p-hydroxysteroid dehydrogenase (11p3-HSD) enzymes are crucial regulators of
glucocorticoid activity at the tissue level.[1] They interconvert the active glucocorticoid, cortisol,
and its inactive form, cortisone.[2]

e 11B3-HSD1: This enzyme primarily functions as a reductase, converting cortisone to active
cortisol, thereby amplifying glucocorticoid action within cells.[3][4] It is highly expressed in
key metabolic tissues, including the liver, adipose tissue, and skeletal muscle.[4][5]
Overactivity of 113-HSD1 is implicated in metabolic diseases like obesity and insulin
resistance.[2]

e 11B3-HSD2: In contrast, 113-HSD2 acts exclusively as a dehydrogenase, inactivating cortisol
by converting it to cortisone.[2] Its expression is concentrated in mineralocorticoid-sensitive
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tissues, such as the kidneys and colon.[6] The primary role of 113-HSD2 is to protect the
mineralocorticoid receptor from being illicitly activated by cortisol.[2][6]

Given these distinct roles, selective inhibition of 113-HSD1 is a promising therapeutic strategy
for metabolic disorders, as it can reduce local cortisol levels in target tissues without disrupting
the essential protective function of 113-HSD2.[2] AZD4017 is a potent, orally bioavailable, and
selective inhibitor developed to target 113-HSD1.[5][7]

Quantitative Analysis of Selectivity

The selectivity of AZD4017 is demonstrated by the significant difference in its half-maximal
inhibitory concentration (IC50) against 113-HSD1 compared to 113-HSD2 and other related
enzymes. The data clearly indicates a high affinity for 113-HSD1.

Selectivity over

Target Enzyme Inhibitor IC50 Value (pM) 11B-HSD2
Human 11B-HSD1 AZD4017 0.007[7][8] >4285-fold
Human 11p-HSD2 AZD4017 >30[7][8]
Human 17B-HSD1 AZD4017 >30[8][9]
Human 17B-HSD3 AZD4017 >30[8][9]

Human 113-HSD1 (in

) ] AZD4017 0.002[7]
isolated adipocytes)

Table 1: Comparative IC50 values of AZD4017 against 113-HSD isozymes and other
hydroxysteroid dehydrogenases.

As shown, AZD4017 is over 2000 to 4000 times more selective for 113-HSD1 than for 11[3-
HSD2, demonstrating its high specificity.[10][11]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of corticosteroids and the specific point
of intervention for AZD4017.
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Caption: AZD4017 selectively inhibits 113-HSD1, blocking cortisol regeneration.

Experimental Protocols for Determining Selectivity

The high selectivity of AZD4017 for 113-HSD1 has been validated through a combination of in
vitro and in vivo experimental methods.

In Vitro Assays

» Objective: To determine the direct inhibitory effect of a compound on enzyme activity.

¢ Methodology:
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o Enzyme Source: Assays commonly use preparations that selectively express the target
enzyme. This can include human liver microsomes for 113-HSD1 or human kidney cortex
microsomes for 113-HSD2.[6] Alternatively, cell lines (e.g., Chinese Hamster Ovary cells)
are transfected to express recombinant human 11(3-HSD1 or 11p3-HSD2.[6]

o Incubation: The enzyme preparation is incubated with a specific substrate (e.g., cortisone
for 113-HSD1, cortisol for 113-HSD2) and the necessary cofactor (NADPH for 113-HSD1
reductase activity, NAD+ for 113-HSD2 dehydrogenase activity).[2]

o Inhibition Analysis: Various concentrations of the test inhibitor (AZD4017) are added to the
reaction to determine the concentration required to inhibit 50% of the enzyme's activity
(the IC50 value).

o Detection: The rate of conversion of substrate to product is measured, typically using
techniques like liquid chromatography-mass spectrometry (LC-MS/MS) or radiometric
assays.[12][13]

In Vivo Pharmacodynamic Studies

o Objective: To confirm selective enzyme inhibition in a living organism.
o Methodology:

o Biomarker Analysis: In human studies, the activity of 113-HSD is assessed by measuring
the ratios of cortisol and cortisone metabolites in a 24-hour urine collection.[8]

» 11B3-HSD1 Activity: Measured by the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol)
to tetrahydrocortisone ([THF + alloTHF]/THE).[11][14] A significant decrease in this ratio
indicates inhibition.

» 11B3-HSD2 Activity: Assessed using the urinary free cortisol to free cortisone (UFF/UFE)
ratio.[11] A lack of change in this ratio suggests the inhibitor does not affect 113-HSD2.

o Prednisone Challenge Test: This test specifically measures hepatic (liver) 113-HSD1
activity.[9] Subjects are given an oral dose of prednisone. Since prednisone must be
converted to the active prednisolone by 11(3-HSD1 to be effective, inhibition of the enzyme
results in significantly lower plasma levels of prednisolone.[8][9]
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Clinical trials have demonstrated that treatment with AZD4017 leads to a greater than 90%
inhibition of 113-HSD1 activity, confirmed by urinary metabolite ratios, with no corresponding
change in markers of 113-HSD2 activity.[11][14] These in vivo results strongly corroborate the
selective inhibition observed in in vitro assays.

Conclusion

The extensive data from both in vitro enzyme assays and in vivo clinical studies provide robust
evidence for the high selectivity of AZD4017. With an IC50 for 113-HSD1 in the low nanomolar
range and an IC50 for 113-HSD2 that is over 4000-fold higher, AZD4017 is a precisely targeted
inhibitor. This selectivity allows it to effectively reduce the production of active glucocorticoids in
metabolic tissues while preserving the essential function of 113-HSDZ2 in mineralocorticoid
tissues, highlighting its potential as a refined therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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